4-Bromo-3-fluoro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2H-indazole |
InChI |
InChI=1S/C7H4BrFN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) |
InChI Key |
QOKWUQVUDPAKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 4-Bromo-3-fluoro-1H-indazole and Related Architectures
The construction of the this compound scaffold can be approached through two primary strategies: late-stage functionalization of a pre-formed indazole ring or de novo synthesis from appropriately substituted benzene (B151609) precursors. Each approach offers distinct advantages and challenges related to precursor availability and reaction selectivity.
Regioselectivity is the critical factor in the synthesis of polysubstituted indazoles. The desired placement of the bromine atom at the C4 position, adjacent to the fluorine atom at C3, requires carefully designed synthetic protocols.
Direct halogenation of an existing 3-fluoro-1H-indazole core is a conceptually straightforward route. However, achieving regioselective bromination at the C4 position is challenging. The electronic nature of the indazole ring, influenced by the fluorine substituent and the pyrazole (B372694) moiety, dictates the sites most susceptible to electrophilic attack. In many cases, direct bromination of 1H-indazoles leads to substitution at the C3, C5, or C7 positions.
Achieving C4-selective bromination would likely require a directing group strategy, where a removable group is first installed on the ring to direct the bromine to the desired position. Alternatively, specific reaction conditions that favor kinetic or thermodynamic control could potentially yield the C4 isomer, though such protocols are not yet widely established for this specific substitution pattern. The development of highly regioselective bromination reactions, for instance on 4-substituted indazoles to functionalize the C7 position, highlights the ongoing research into controlling the functionalization of the indazole nucleus. nih.gov
Building the indazole ring from a precursor that already contains the requisite 2-bromo-3-fluoro substitution pattern on the phenyl ring is often a more reliable method for ensuring the correct regiochemistry. Several cyclization strategies have been developed for indazole synthesis, many of which are adaptable to the synthesis of the target compound.
####### 2.1.1.2.1. Transition Metal-Catalyzed Cyclizations (e.g., Cu-catalyzed N-N bond formation)
Transition metal catalysis, particularly with copper, provides a powerful tool for the formation of the N-N bond required for the indazole core. These reactions often proceed via intramolecular C-N coupling from suitable precursors. An intramolecular Ullmann-type reaction is a prominent example of this strategy.
A scalable, three-step synthesis of the related 5-bromo-4-fluoro-1-methyl-1H-indazole highlights this approach. thieme-connect.com The synthesis begins with an ortho-directed lithiation of a trisubstituted benzene derivative, followed by formylation to introduce an aldehyde group. Condensation with methyl hydrazine (B178648) yields a hydrazone intermediate, which is then subjected to a copper-mediated intramolecular cyclization to form the indazole ring. thieme-connect.com This method demonstrates the robustness of using copper catalysis to construct the indazole core from precursors where the halogen substitution pattern is pre-defined. The catalyst loading for such copper-mediated reactions can often be minimized to less than 1 mol% under mild conditions, making it an efficient process. rsc.org
Table 1: Example of Cu-Mediated Intramolecular Cyclization for a Bromofluoroindazole thieme-connect.com
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Yield |
| 1. Formylation | 1,4-dibromo-2,5-difluorobenzene | n-BuLi, DMF | THF | -78 °C | N/A |
| 2. Hydrazone Formation | 2-bromo-5-chloro-4-fluorobenzaldehyde | Methylhydrazine | Methanol | RT | N/A |
| 3. Cyclization (Ullmann) | Hydrazone Intermediate | CuI, K₃PO₄ | Dioxane | 100 °C | High |
####### 2.1.1.2.2. Condensation Reactions (e.g., o-fluorobenzaldehydes with hydrazines)
A widely used and practical method for synthesizing 1H-indazoles involves the condensation of an o-fluorobenzaldehyde derivative with hydrazine. nih.govuq.edu.auacs.org In this reaction, the fluorine atom ortho to the carbonyl group acts as a leaving group in a nucleophilic aromatic substitution (SNAr) cyclization step.
This strategy has been successfully applied to the synthesis of various bromofluoroindazoles. For instance, 6-bromo-4-fluoro-1H-indazole was efficiently synthesized via the reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) in a continuous-flow system. clockss.org To synthesize this compound using this methodology, a plausible precursor would be 2-bromo-3,6-difluorobenzaldehyde. The reaction with hydrazine would proceed via initial hydrazone formation, followed by an intramolecular SNAr reaction where the fluorine at the C6 position is displaced by the terminal nitrogen of the hydrazine to close the pyrazole ring. The use of hydrazine O-methyloxime derivatives can sometimes be advantageous to prevent side reactions like Wolf-Kishner reduction. nih.govuq.edu.au
Table 2: General Conditions for Indazole Synthesis via Condensation clockss.orgresearchgate.net
| Precursor Type | Reagent | Solvent | Temperature | Key Feature |
| o-Fluorobenzaldehyde | Hydrazine Hydrate | DME or NMP | 100-160 °C | Direct condensation and cyclization. |
| o-Fluorobenzaldehyde | tert-Butyl Carbazate | Dioxane | >150 °C | Safer hydrazine surrogate, often used in flow chemistry. |
| o-Fluorobenzaldehyde O-methyloxime | Hydrazine Hydrate | Hydrazine Hydrate | 100 °C | Eliminates competitive Wolf-Kishner reduction. |
####### 2.1.1.2.3. Intramolecular C-H Amination Protocols
Modern synthetic methods increasingly utilize C-H activation and amination to form heterocyclic rings. Intramolecular C-H amination provides a direct route to the indazole core from acyclic hydrazone precursors, avoiding the need for a leaving group on the aromatic ring. nih.gov These reactions are typically mediated by transition metals like silver, palladium, or rhodium. nih.govnih.govnih.gov
In a typical silver(I)-mediated protocol, an N-arylhydrazone is treated with a silver salt, which facilitates an oxidative C-H amination to form the N-N bond and construct the indazole ring. nih.govacs.org This approach is noted for its efficiency in synthesizing a variety of 3-substituted indazoles. acs.org For the synthesis of this compound, a suitable starting material would be a hydrazone derived from a 2-bromo-3-fluorophenyl ketone or aldehyde. The reaction would proceed via the selective activation of the C-H bond ortho to the hydrazone group, leading to the desired cyclized product.
Table 3: Overview of Intramolecular C-H Amination Methods for Indazole Synthesis nih.govnih.gov
| Catalyst System | Precursor | Key Transformation | Advantage |
| Ag(I) salts (e.g., AgOAc) | N-Arylhydrazones | Oxidative C-H Amination | Efficient for various 3-substituted indazoles. |
| Pd(OAc)₂ (ligand-free) | Aminohydrazones | Intramolecular C-H Amination | Avoids pre-functionalization of the aryl ring. |
| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | C-H Activation / Annulation | Forms multiple bonds in a cascade process. |
Regioselective Synthesis Strategies
Cyclization Reactions for Indazole Ring Formation
Diazotization and Nitrosation of Substituted Anilines
The synthesis of indazole rings through the diazotization or nitrosation of substituted anilines is a well-established method in heterocyclic chemistry. nih.gov This approach typically involves the intramolecular cyclization of a diazonium salt formed from an ortho-alkyl-substituted aniline (B41778). nih.gov The substituent effects play a crucial role in these reactions, with electron-donating groups generally accelerating the rate of diazotization. rsc.org
A specific application of this methodology is seen in the synthesis of 5-bromo-4-fluoro-1H-indazole, a structural isomer of the target compound. The process starts with 4-bromo-3-fluoro-2-methylaniline, a substituted aniline. google.com This intermediate is subjected to a ring-closure reaction facilitated by isoamyl nitrite (B80452). google.com In this reaction, isoamyl nitrite acts as the nitrosating agent, which leads to the formation of the indazole ring system. The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures. google.com This transformation highlights the utility of nitrosation of specifically substituted anilines to construct the desired fluoro- and bromo-substituted indazole core. nih.govgoogle.com
The general mechanism for such acid-catalyzed diazotization involves the protonation of nitrous acid, which then reacts with the aniline derivative to form the diazonium salt. icrc.ac.ir This intermediate subsequently undergoes intramolecular cyclization to yield the indazole product. researchgate.net
Novel Reagents and Reaction Conditions in Indazole Synthesis
Modern synthetic chemistry has introduced a variety of reagents and conditions to improve the synthesis of complex indazole derivatives. nih.gov In the context of halogenated indazoles like this compound, specific reagents are employed for efficient and regioselective halogenation and cyclization steps.
For the introduction of bromine, N-bromosuccinimide (NBS) is a commonly used reagent. google.commdpi.com The synthesis of 4-bromo-3-fluoro-2-methylaniline, a precursor to the indazole, is achieved by treating 3-fluoro-2-methylaniline (B146951) with NBS in acetonitrile (B52724) at controlled temperatures below 10°C. google.com Alternatively, milder bromination conditions for related structures have been identified using NBS in the presence of sulfuric acid. mdpi.com Direct bromination on the indazole ring has also been reported for analogous compounds; for instance, 3-bromo-4-fluoro-1H-indazole can be prepared by treating 4-fluoro-1H-indazole with bromine in a 2M sodium hydroxide (B78521) solution at room temperature. chemicalbook.com
For the critical ring-forming step, reagents other than traditional sodium nitrite are employed. Isoamyl nitrite in combination with an ether and acetic acid in a toluene solvent system at elevated temperatures (110°C) has been effectively used to cyclize the substituted aniline precursor into the indazole ring. google.com Another key reagent in the synthesis of related 3-aminoindazoles is hydrazine hydrate, which facilitates cyclization through reaction with a nitrile group on the benzene ring. mdpi.comnih.gov
The table below summarizes various reagents and conditions used in the synthesis of halogenated indazoles.
| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Bromination | 3-fluoro-2-methylaniline | N-bromosuccinimide (NBS), Acetonitrile | <10°C, 2h | 4-bromo-3-fluoro-2-methylaniline | 98% | google.com |
| Ring Closure | 4-bromo-3-fluoro-2-methylaniline | Diethyl ether, Acetic acid, Isoamyl nitrite, Toluene | 110°C, 3h | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | 40.5% | google.com |
| Bromination | 4-fluoro-1H-indazole | Bromine, 2M Sodium hydroxide | 20°C, 3h | 3-bromo-4-fluoro-1H-indazole | 69% | chemicalbook.com |
| Bromination | 2,6-dichlorobenzonitrile | N-bromosuccinimide (NBS), Sulfuric acid | 25°C, 18h | 3-bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |
| Cyclization | 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, 2-MeTHF | 105°C, 18h | 7-bromo-4-chloro-1H-indazol-3-amine | 50-56% | mdpi.com |
Scalable Synthetic Approaches and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production requires robust, cost-effective, and scalable methodologies. researchgate.net For halogenated indazoles, which are important pharmaceutical intermediates, process optimization focuses on improving yield, simplifying procedures, and ensuring safety. nih.gov
A synthetic route starting from 3-fluoro-2-methylaniline is described as suitable for large-scale industrial production due to its high yields, simple methodology, and mild reaction conditions. google.com This multi-step process, involving bromination, ring closure, and deprotection, avoids harsh reagents and complex purification methods, making it amenable to scale-up. google.com
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical manufacturing. scitube.ioresearchgate.net In this technique, reactants are continuously pumped through a network of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. scitube.ioscielo.br This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time significantly mitigates safety risks. scitube.io
While a specific continuous flow synthesis for this compound has not been detailed in the provided sources, the principles of this technology are broadly applicable to the synthesis of heterocyclic compounds and active pharmaceutical ingredients. scielo.brnih.gov For example, a three-step continuous flow process has been developed for the synthesis of 1,2,3-triazole, a key component of the antibiotic tazobactam, using inexpensive starting materials and water as a solvent to reduce environmental impact and thermal runaway risks. scitube.io The integration of in-line purification systems can further streamline the manufacturing process, delivering a high-purity product. scitube.io The application of continuous flow technology could offer a safer, more sustainable, and scalable production route for this compound and its derivatives. scitube.ioresearchgate.net
Achieving high yields is a central goal of process optimization in chemical synthesis. For the multi-step synthesis of this compound and its isomers, several high-yield methodologies have been reported.
The bromination of 3-fluoro-2-methylaniline using N-bromosuccinimide (NBS) in acetonitrile proceeds with a near-quantitative yield of 98%, forming the key intermediate 4-bromo-3-fluoro-2-methylaniline. google.com Following cyclization and subsequent deprotection using potassium carbonate in a methanol/water mixture, the final product, 5-bromo-4-fluoro-1H-indazole, was obtained in a high yield of 81%. google.com
The table below details high-yielding reactions in the synthesis of halogenated indazoles.
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield | Reference |
| Bromination | 3-fluoro-2-methylaniline | NBS / Acetonitrile | 4-bromo-3-fluoro-2-methylaniline | 98% | google.com |
| Deprotection | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Potassium carbonate / Methanol, Water | 5-bromo-4-fluoro-1H-indazole | 81% | google.com |
| Bromination | 2,6-dichlorobenzonitrile | NBS / Sulfuric Acid | 3-bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |
| Bromination | 4-fluoro-1H-indazole | Bromine / 2M NaOH | 3-bromo-4-fluoro-1H-indazole | 69% | chemicalbook.com |
Functionalization and Derivatization of this compound
The presence of halogen atoms on the indazole ring provides valuable handles for further molecular modifications. chim.it Functionalization and derivatization reactions allow for the introduction of diverse substituents, which is crucial for tuning the biological and physical properties of the molecule. Halogenated indazoles are particularly useful as precursors for metal-catalyzed cross-coupling reactions. chim.it
The electronic properties of the bromo and fluoro substituents on the this compound ring direct the regioselectivity of subsequent substitution reactions. Halogens are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. science.gov The position of these halogens on both the benzene and pyrazole rings of the indazole system influences where incoming electrophiles or nucleophiles will react.
An example of an electrophilic substitution is the direct bromination of 4-fluoro-1H-indazole. chemicalbook.com In this reaction, the fluorine atom at the 4-position directs the incoming bromine electrophile to the C3 position, yielding 3-bromo-4-fluoro-1H-indazole. chemicalbook.com This highlights the role of the existing halogen in determining the outcome of further functionalization.
The bromine atom, particularly at the C4 position, can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling. thieme-connect.de While a direct example for this compound is not provided, the principle is demonstrated in the coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid to form a C-C bond, a reaction that proceeds in 60% yield. thieme-connect.de This type of transformation replaces the bromine atom with a new aryl group, significantly increasing molecular complexity. Such halogen-directed substitutions are fundamental strategies for elaborating the core indazole structure into more complex target molecules. chim.itthieme-connect.de
Oxidation and Reduction Chemistry of the Indazole Nucleus
The chemical behavior of the indazole ring system under oxidative and reductive conditions is critical to its synthetic manipulation. The nucleus itself is a 10 π-electron aromatic system, which imparts considerable stability. researchgate.net However, the substituents on the ring and the reaction conditions can lead to specific transformations.
Reduction: Specific reduction of the C4-bromo or C3-fluoro substituents on this compound is not a commonly reported transformation. Instead, reduction reactions involving indazoles typically target functional groups attached to the ring system. For example, a common synthetic strategy involves the introduction of a nitro group onto a precursor, which is then reduced to an amino group to allow for further functionalization. The reduction of a nitro group on a bromo-indazole scaffold to an aniline derivative has been accomplished using standard hydrogenation conditions, such as palladium on carbon (Pd/C) with hydrogen gas. guidechem.com This process is generally chemoselective, leaving the aryl bromide intact for subsequent cross-coupling reactions. ucsf.edu Another method for reduction is the use of diimide, which can reduce double bonds without affecting a bromo functional group. ucsf.edu
Oxidation: The indazole nucleus is generally stable to many common oxidizing agents, particularly those used in palladium-catalyzed coupling reactions. nih.gov Direct oxidation of the heterocyclic core is not a typical synthetic route for functionalization. More common are oxidative cyclization reactions that form the indazole ring from acyclic precursors. For instance, methods involving the copper-mediated N-N bond formation using oxygen as the sole oxidant, or the use of oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA), are employed to construct the indazole skeleton. nih.gov These examples highlight the robustness of the pre-formed indazole ring to oxidative conditions. Specific studies detailing the oxidation of the this compound nucleus itself are limited, suggesting its stability under a range of oxidative environments.
Cyclization Reactions for Extended Fused Systems
The construction of extended fused ring systems from indazole precursors is a key strategy for developing novel chemical entities with unique three-dimensional structures and potential therapeutic applications. While specific examples detailing the use of this compound in such cyclization reactions are not extensively documented in the provided search results, the general principles of indazole chemistry allow for the prediction of potential transformations. For instance, the bromine atom at the 4-position and the N-H of the pyrazole ring can participate in intramolecular cyclization reactions to form tricyclic systems.
One general approach involves the N-alkylation of the indazole with a bifunctional reagent, followed by an intramolecular cyclization. For example, reaction with a haloalkene could introduce a side chain capable of undergoing a subsequent intramolecular Heck reaction, where the bromine at the C4 position would participate in the palladium-catalyzed cyclization to form a new ring fused to the benzene portion of the indazole.
Another potential strategy involves the initial conversion of the bromine at C4 to an organometallic species via lithium-halogen exchange or transition metal-catalyzed cross-coupling reactions. This reactive intermediate could then be trapped intramolecularly by a suitably positioned electrophile on a substituent attached to the indazole nitrogen, leading to the formation of a fused ring system. The synthesis of the fused tricyclic pyridazino[1,2-a]indazolium ring system from 2-formyl dialkylanilines with hydroxylamine (B1172632) demonstrates a creative approach to building complex fused indazole structures. nih.gov
N-Alkylation and N-Arylation Strategies
The functionalization of the nitrogen atoms of the indazole ring through N-alkylation and N-arylation is a fundamental transformation for creating diverse libraries of compounds. These reactions typically proceed via the deprotonation of the indazole N-H with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. The regioselectivity of these reactions (N1 vs. N2 alkylation/arylation) is a critical aspect and can often be controlled by the choice of reagents and reaction conditions.
For this compound, N-alkylation can be achieved using various alkyl halides in the presence of a base such as sodium hydride, potassium carbonate, or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The ratio of N1 to N2 isomers can be influenced by factors such as the steric bulk of the alkylating agent and the counterion of the base.
N-arylation of indazoles is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the indazole with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The reaction conditions can be optimized to favor either N1 or N2 arylation. For example, the use of bulky phosphine (B1218219) ligands often favors coupling at the less sterically hindered N1 position.
Detailed research into the N-alkylation and N-arylation of specifically this compound would provide valuable insights into the electronic and steric effects of the bromo and fluoro substituents on the regioselectivity of these important transformations.
Medicinal Chemistry and Biological Activity Investigations
4-Bromo-3-fluoro-1H-indazole as a Core Pharmacophore in Drug Discovery
The indazole nucleus itself is a well-established pharmacophore found in numerous bioactive molecules with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The incorporation of a bromine atom at the 4-position and a fluorine atom at the 3-position of the indazole ring creates a distinct electronic and steric environment. This specific substitution pattern is explored by medicinal chemists to develop new therapeutic agents, particularly those targeting enzymes and receptors implicated in various diseases. The this compound core serves as a versatile starting point for the creation of libraries of derivative compounds, where further chemical modifications can be made to optimize biological activity and selectivity for a desired target.
In Vitro Biological Evaluation and Screening
Derivatives of the indazole scaffold have demonstrated notable antiproliferative activity against various human cancer cell lines. While specific studies focusing solely on this compound are limited, the broader class of indazole derivatives has shown promise in inhibiting cancer cell growth. For instance, a series of synthesized indazole derivatives exhibited potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.23 to 1.15 μM. rsc.org Another study on a novel series of indazole derivatives reported IC₅₀ values against four human cancer cell lines—A549 (lung), MCF7 (breast), A375 (melanoma), and HT-29 (colon)—to be in the range of 0.010 to 12.8 μM. researchgate.net
Furthermore, a series of 1H-indazol-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One compound from this series displayed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 μM and showed good selectivity when tested against a normal human embryonic kidney cell line (HEK-293), for which the IC₅₀ was 33.2 μM. nih.gov These findings underscore the potential of the indazole scaffold, and by extension, its halogenated derivatives like this compound, as a basis for the development of new anticancer agents.
Table 1: Antiproliferative Activity of Selected Indazole Derivatives against Various Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Indazole Derivatives | Various | 0.23–1.15 rsc.org |
| Novel Indazole Series | A549, MCF7, A375, HT-29 | 0.010–12.8 researchgate.net |
| 1H-indazol-3-amine Derivative (6o) | K562 | 5.15 nih.gov |
| 1H-indazol-3-amine Derivative (6o) | HEK-293 (Normal) | 33.2 nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, making it an attractive target for cancer immunotherapy. mdpi.comfrontiersin.org The this compound moiety has been incorporated into molecules designed as IDO1 inhibitors. In a study focused on the discovery of novel IDO1 inhibitors, a series of N'-hydroxyindazolecarboximidamides were synthesized and evaluated. mdpi.com Within this series, compounds featuring a 3-bromo or 3-chloro substitution on a phenyl group, with an additional 4-fluoro substitution, demonstrated enhanced anti-IDO1 activity. mdpi.com This highlights the importance of the bromo- and fluoro-substituents for potent inhibition.
Another study on indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors found that introducing a fluoro atom and various hydrophobic groups led to compounds with noticeable inhibition against both enzymes. sci-hub.se Specifically, a compound with a 3',4'-difluoro phenyl group showed significant inhibition of IDO1 with an IC₅₀ value of 1.17 µM. sci-hub.se While not directly a this compound, this illustrates the favorable contribution of fluoro- and other halo-substitutions in the design of potent IDO1 inhibitors.
Table 2: IDO1 Inhibitory Activity of a Selected Indole (B1671886) Derivative
| Compound Type | Enzyme | IC₅₀ (µM) |
|---|---|---|
| Indole-2-carboxylic acid derivative with 3',4'-difluoro phenyl group | IDO1 | 1.17 sci-hub.se |
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are important targets in the development of anti-inflammatory drugs and have also been implicated in cancer progression. researchgate.netmdpi.com The indazole scaffold has been investigated for its potential to inhibit COX enzymes. While direct studies on this compound as a COX inhibitor are not prevalent, research on related structures provides insight. For example, a study on dual inhibitors of histone deacetylase (HDAC) and COX isoforms demonstrated that modifications of known COX inhibitors with different chemical motifs could yield compounds with inhibitory potencies in the low micromolar range. researchgate.net
The design of selective COX-2 inhibitors often involves heterocyclic structures. For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated for COX-1/II inhibitory activity, with some compounds showing selective COX-2 inhibition with IC₅₀ values as low as 0.48 μM. nih.gov The inclusion of halogen atoms, such as fluorine and bromine, is a common strategy in the design of COX inhibitors to enhance potency and selectivity. nih.govacs.org For example, a series of pyrazole (B372694) derivatives were synthesized where a 3'-bromo-[1,1'-biphenyl]-4-yl moiety was part of the active anti-inflammatory agents. nih.gov
Human carbonic anhydrases (hCAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.nettandfonline.com Sulfonamide-based inhibitors are the most studied class of hCA inhibitors. While there is no direct report on this compound as a carbonic anhydrase inhibitor, the inhibition of hCA isoforms by other halogenated indazole and indole derivatives has been explored.
Table 3: Inhibitory Activity of a Selected Derivative against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Type | Isoform | Kᵢ (nM) |
|---|---|---|
| Sulfonamide Derivative | hCA XII | 6.0 researchgate.net |
| Sulfonamide Derivative | hCA IX | 20.5–176.6 researchgate.net |
| Sulfonamide Derivative | hCA II | 10.2 researchgate.net |
Enzyme Inhibition Profiling
Kinase Inhibition
The indazole ring is a cornerstone in the design of numerous kinase inhibitors, which are pivotal in cancer therapy by blocking enzymes that regulate cell growth and proliferation. chim.itresearchgate.net The indazole moiety frequently interacts with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitory activity. chim.itnih.gov Derivatives built on indazole scaffolds have shown potent inhibition against a range of kinases.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth. Indazole derivatives have been extensively developed as VEGFR-2 inhibitors. biotech-asia.org Computational studies on indazole scaffolds highlight their potential for strong binding affinity with the VEGFR-2 enzyme. biotech-asia.org Pazopanib, an approved anticancer drug, features an indazole core and functions as a multi-kinase inhibitor that includes VEGFR among its targets. rsc.org
FGFRs: Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases implicated in cancer. The indazole scaffold is a key feature in several potent FGFR inhibitors. researchgate.net
Pim Kinases: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. Indazole derivatives have been identified as pan-Pim kinase inhibitors.
Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase responsible for chronic myeloid leukemia. While resistance to first-generation inhibitors like imatinib (B729) is a clinical challenge (often due to the T315I "gatekeeper" mutation), novel indazole-based inhibitors have been designed to overcome this resistance by binding to different conformational states of the kinase. nih.gov
Other Kinases: The versatility of the indazole scaffold is further demonstrated by its incorporation into inhibitors of other important kinases, such as Aurora kinases, which are crucial for cell division, and Polo-like kinase 4 (PLK4), a regulator of mitosis. chim.itnih.gov
Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Targets
Anti-inflammatory Properties
Indazole and its derivatives have demonstrated significant anti-inflammatory activity. researchgate.netnih.govnih.govbiotech-asia.org This activity is often attributed to their structural similarity to purines like adenine (B156593) and guanine, allowing them to interact with biological macromolecules involved in the inflammatory cascade. researchgate.net
Research has shown that the anti-inflammatory effects of indazole compounds can be mediated through several mechanisms. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins (B1171923) at sites of inflammation. nih.govnih.gov Studies on various indazole derivatives revealed a concentration-dependent inhibition of COX-2. nih.gov For instance, 5-aminoindazole (B92378) was identified as a potent COX-2 inhibitor among the tested compounds in one study. nih.gov
Furthermore, indazole derivatives can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govnih.gov They also exhibit free radical scavenging activity, which helps to mitigate oxidative stress associated with inflammation. nih.govnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine, used for its analgesic and anti-edema properties, is itself an indazole derivative. researchgate.net
Antimicrobial Activities
The indazole framework is a recurring motif in the development of new antimicrobial agents. nih.gov Derivatives have shown activity against a range of pathogens, including bacteria and fungi. evitachem.commdpi.commdpi.com
A study involving the synthesis of oxadiazolyl indazoles, which began with the cyclization of 4-bromo-2,6-difluorobenzonitrile, reported that the resulting derivatives were screened for their antimicrobial activity. researchgate.net In another study, a series of 2H-indazole derivatives were evaluated against various intestinal and vaginal pathogens. Several compounds showed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases exceeding the potency of the reference drug metronidazole. mdpi.com The same study found that two 2,3-diphenyl-2H-indazole derivatives inhibited the growth of the yeasts Candida albicans and Candida glabrata. mdpi.com
Further research on a collection of indazole and pyrazoline derivatives identified several compounds with significant antibacterial potency against multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus species. mdpi.com The presence of halogen atoms on the indazole ring is often explored to enhance antimicrobial efficacy. rsc.org
Molecular Mechanisms of Action
Target Identification and Validation
The identification of specific molecular targets is a critical step in understanding the therapeutic potential of indazole derivatives. For anticancer applications, protein kinases like VEGFR-2, FGFRs, and Aurora kinases are primary targets. biotech-asia.orgnih.gov These targets are often identified through a combination of computational (in silico) methods, such as molecular docking, and biological assays. biotech-asia.orgnih.gov For example, fragment-based virtual screening and knowledge-based drug design have been successfully used to identify novel indazole derivatives as potent inhibitors of Aurora kinases. nih.gov
In the context of anti-inflammatory action, targets such as COX-2 and pro-inflammatory cytokines (TNF-α, IL-1β) have been validated through in vitro assays. nih.govnih.gov The ability of indazole compounds to inhibit these specific targets confirms their role in modulating the inflammatory response. nih.gov For antimicrobial activity, target identification can involve screening against panels of microbial enzymes or whole organisms to determine the spectrum of activity. mdpi.commdpi.com
Interaction with Biological Macromolecules (Enzymes, Receptors)
The biological activity of indazole derivatives stems from their specific interactions with macromolecules like enzymes and receptors. The indazole nucleus itself is often crucial for binding. In kinase inhibition, the N1 or N2 nitrogen of the indazole ring commonly forms a key hydrogen bond with the "hinge" region of the enzyme's ATP-binding site, anchoring the inhibitor in place. chim.itnih.gov The substituents on the indazole ring then establish further interactions with other residues in the binding pocket, which determines the inhibitor's potency and selectivity. nih.govnih.gov For instance, in type II kinase inhibitors, the molecule binds to the inactive "DFG-out" conformation of the kinase, exploiting additional pockets to achieve high affinity and selectivity. nih.gov
In their anti-inflammatory role, indazoles interact with the active site of the COX-2 enzyme. nih.govmdpi.com Molecular docking studies suggest a binding mode similar to that of selective COX-2 inhibitors like rofecoxib. mdpi.com The ability of the halogen atoms, such as the bromine and fluorine in the this compound scaffold, to form halogen bonds and other electrostatic interactions can enhance binding affinity and selectivity for their respective biological targets.
Modulation of Cellular Pathways
By interacting with specific molecular targets, indazole derivatives can modulate critical cellular pathways.
Apoptosis: Inhibition of survival kinases like VEGFR or FLT3 by indazole-based compounds can block downstream pro-survival signaling pathways (e.g., PI3K/Akt), leading to the induction of apoptosis (programmed cell death) in cancer cells. evitachem.com
Cell Cycle Progression: Many kinase targets of indazole inhibitors, such as Aurora kinases and PLK4, are essential regulators of the cell cycle. chim.itnih.gov By inhibiting these enzymes, indazole derivatives can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.
The modulation of these fundamental cellular processes is the ultimate mechanism through which many indazole-based compounds exert their antiproliferative and anticancer effects. researchgate.net
Table of Mentioned Compounds
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For indazole derivatives, SAR studies have been instrumental in guiding the design of potent and selective therapeutic agents. The strategic placement of substituents on the indazole ring system is a key aspect of lead optimization, aiming to enhance efficacy, selectivity, and pharmacokinetic properties.
The nature and position of halogen substituents on the indazole ring are critical determinants of biological activity. Both bromine and fluorine have distinct electronic and steric properties that influence how a molecule interacts with its biological target.
Bromine Substitution: The bromine atom at the C4-position of the indazole ring is expected to significantly influence the molecule's electronic distribution and potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, which can be crucial for ligand-receptor binding. Studies on various indazole series have highlighted the impact of bromine substitution. For instance, in a series of 1H-indazole derivatives developed as FtsZ inhibitors for antibacterial activity, the presence of a bromine atom at the C4-position was a key feature of the synthesized compounds. nih.gov Similarly, research on indazole-based kinase inhibitors has shown that halogenation, including bromination, at specific positions can enhance potency. In one study on YC-1 analogues, bromo-substituted derivatives showed better inhibitory activity than their methyl-substituted counterparts. nih.gov
The combination of bromine at C4 and fluorine at C3 in this compound creates a unique electronic landscape. The electron-withdrawing nature of both halogens would likely increase the acidity of the indazole N-H and influence the molecule's dipole moment and ability to participate in hydrogen bonding and halogen bonding, thereby dictating its interaction with specific biological targets.
Table 1: Effect of Halogen Substitution on Biological Activity of Indazole Derivatives This table presents data from various studies on indazole derivatives to illustrate the impact of halogen substitution on activity. The data is not specific to this compound but provides context for potential SAR.
| Compound Series | Substituent(s) | Biological Target/Assay | Activity (IC50/EC50) | Reference |
|---|---|---|---|---|
| YC-1 Analogues | R2 = F | Inhibitory Activity | 1.58 µM | nih.gov |
| YC-1 Analogues | R2 = Cl | Inhibitory Activity | >1.58 µM | nih.gov |
| YC-1 Analogues | R2 = Br | Inhibitory Activity | >1.58 µM | nih.gov |
| 1H-indazole-3-amine Derivatives (Hep-G2 cells) | R1 = 3-fluoro substituent | Antiproliferative Activity | Higher IC50 than 4-fluoro | mdpi.com |
| 1H-indazole-3-amine Derivatives (Hep-G2 cells) | R1 = 4-fluoro substituent | Antiproliferative Activity | Lower IC50 than 3-fluoro | mdpi.com |
| 1H-indazole-3-amine Derivatives (Hep-G2 cells) | R1 = 3,5-difluoro substituent | Antiproliferative Activity | Lowest IC50 in series | mdpi.com |
For instance, in the development of antibacterial 4-bromo-1H-indazole derivatives, various substituents were introduced at the N1 position. nih.gov These modifications led to compounds with significantly enhanced potency against certain bacterial strains, indicating that the N1 position is a critical site for modification. nih.gov Similarly, studies on 1H-indazole-3-amine derivatives showed that introducing different substituted aromatic groups at the C5 position via Suzuki coupling could modulate antitumor activity. mdpi.com The combination of these aryl groups with an acetamide (B32628) or piperazine (B1678402) acetamide at the C3-amine was explored to improve properties like solubility and bioavailability. mdpi.com
Research on indazole arylsulfonamides as CCR4 antagonists found that small, electron-donating groups like methoxy (B1213986) or hydroxyl at the C4-position were most potent. acs.org This suggests that for a this compound scaffold, further substitution at other positions (C5, C6, C7, or N1) would be a viable strategy to modulate its biological profile. For example, introducing a small alkyl or a substituted benzyl (B1604629) group at the N1 position is a common strategy in indazole chemistry to explore SAR. austinpublishinggroup.com
Table 2: Influence of Non-Halogen Substituents on the Activity of Indazole Derivatives This table provides examples from the literature on how different functional groups, in combination with a core indazole structure, affect biological activity.
| Core Scaffold | Position of Variation | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 4-bromo-1H-indazole | N1 | Various aryl and alkyl groups | Modulated antibacterial potency as FtsZ inhibitors. | nih.gov |
| 1H-indazol-3-amine | C5 | Substituted aromatic groups | Significant effect on anti-proliferative activity. | mdpi.com |
| Indazole arylsulfonamides | C4 | Methoxy or hydroxyl groups | More potent CCR4 antagonists. | acs.org |
| Indazol-3-carboxylic acid | N1 | Substituted benzyl groups | Essential for antispermatogenic activity. | austinpublishinggroup.com |
Rational drug design aims to develop new therapeutic agents based on a known biological target. For indazole derivatives, several principles are employed to enhance potency and selectivity.
One key strategy is structure-guided design, which uses the three-dimensional structure of the target protein (e.g., a kinase or enzyme) to design inhibitors that fit precisely into the active site. This approach allows for the optimization of interactions, such as hydrogen bonds, hydrophobic interactions, and the previously mentioned halogen bonds. The dual halogenation in some indazole derivatives, for example, has been shown to enhance target binding through such specific interactions.
Another principle is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacological profile. For example, replacing a metabolically labile group with a more stable one (like replacing a methyl group with a trifluoromethyl group) or modifying a group to improve solubility are common tactics. In the context of this compound, a medicinal chemist might replace the hydrogen at the N1 position with various groups to alter solubility, cell permeability, and target engagement.
Lead optimization often involves fine-tuning the physicochemical properties of a lead compound. This includes modulating its lipophilicity (logP), topological polar surface area (TPSA), and pKa to achieve a better balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For halogenated compounds like this compound, the lipophilic nature of the bromine atom and the polarity induced by the fluorine atom would be key considerations in any lead optimization campaign.
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Investigations and Molecular Modeling
Quantum chemical methods are pivotal in elucidating the fundamental properties of molecules like 4-Bromo-3-fluoro-1H-indazole at the electronic level. These computational approaches allow for the prediction of molecular geometry, electronic structure, and reactivity, which are crucial for understanding its chemical behavior and potential as a scaffold in drug design.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For substituted indazoles, DFT calculations, often employing functionals like B3LYP with various basis sets, are used to determine optimized molecular geometries and predict vibrational frequencies. nih.gov In a study on novel indazole derivatives, DFT was utilized to analyze the geometrical optimization of the molecules, providing foundational data for further computational analysis. rsc.org Such calculations for this compound would similarly yield precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule.
The electronic properties of a molecule are key to its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity.
In computational studies of various indazole derivatives, the HOMO-LUMO energy gap was a significant parameter. For instance, in a series of 3-carboxamide indazole derivatives, specific compounds were identified as having the most substantial HOMO-LUMO energy gaps, suggesting higher stability. nih.govrsc.org For this compound, a similar analysis would quantify its kinetic stability and predict its charge transfer characteristics.
Mulliken population analysis is another computational tool used to calculate the partial atomic charges on each atom in a molecule. This information is valuable for understanding the electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Substituted Indazole Derivatives (Example Data) This table presents example data from related compounds to illustrate the typical output of DFT calculations, as specific data for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indazole Derivative 8a nih.gov | -6.53 | -1.41 | 5.12 |
| Indazole Derivative 8c nih.gov | -6.83 | -1.74 | 5.09 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is useful for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For a molecule like this compound, an MEP map would highlight the electronegative fluorine and nitrogen atoms as regions of negative potential, while the hydrogen atoms would likely be associated with positive potential.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for the C-Br, C-F, and N-H bonds in this compound would provide insights into its thermal stability and potential degradation pathways.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indazole derivatives, which are known to interact with various biological targets, docking studies are crucial for understanding their mechanism of action and for structure-activity relationship (SAR) studies. For example, docking studies on substituted indazoles have been performed against targets like the breast cancer aromatase enzyme to predict binding affinities and interactions with active site residues. researchgate.net If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be the first step in silico to assess its binding potential. Molecular dynamics simulations could then be employed to study the stability of the ligand-protein complex over time.
Table 2: Example Binding Energies from Docking Studies of Substituted Indazoles with the Aromatase Enzyme This table provides example data from related compounds to illustrate typical results from molecular docking studies.
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Indazole Derivative 5f | -8.0 | Arg115 |
| Indazole Derivative 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |
Advanced Spectroscopic Characterization Techniques
The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR would provide information about the number and environment of the hydrogen atoms, while ¹³C NMR would characterize the carbon skeleton. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. In studies of difluoro-methyl-indazoles, multinuclear NMR was used for full characterization. researchgate.net A patent for the isomeric 5-bromo-4-fluoro-1H-indazole includes its ¹H NMR spectrum, which serves as a useful comparison. google.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration, as well as C-H, C=C, C-F, and C-Br vibrations. Comparative spectroscopic studies of halogenated pyrazoles have shown that the N-H stretching frequency is sensitive to the nature of the halogen substituent. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
X-ray Crystallography and Crystal Structure Analysis:A crystallographic study is essential for determining the three-dimensional arrangement of atoms and for analyzing solid-state properties. However, no published X-ray crystal structure for this compound could be located. Consequently, a detailed discussion of its specific solid-state conformation and the nature of its supramolecular interactions, such as hydrogen bonding and aromatic stacking, cannot be provided.
While commercial vendors list various isomers of bromo-fluoro-1H-indazole, indicating their synthesis is possible, the comprehensive scientific characterization required to fulfill the detailed request has not been published or is not indexed in the searched scientific repositories. Therefore, the generation of a scientifically accurate article adhering to the specified outline is not possible at this time.
Applications in Advanced Materials and Chemical Biology
Utilization as Fluorescent Probes for Biological Imaging
While specific studies detailing the use of 4-Bromo-3-fluoro-1H-indazole as a fluorescent probe for biological imaging are not extensively documented, the foundational indazole structure is a known chromophore. The development of fluorescent probes is a potential application for this compound. In related research, indole (B1671886) derivatives, which are structurally similar to indazoles, have been considered for the development of fluorescent tags to track interactions with proteins. vulcanchem.com The general principle involves attaching such a molecule to a biological target to monitor processes within a cellular environment.
Role in Material Science Applications
The application of indazole derivatives in material science is an active area of research. smolecule.com The properties of these compounds make them suitable for developing advanced materials with specific electronic and optical functions. smolecule.com
Indazole-based molecules are recognized for their potential in creating organic semiconductors. smolecule.com The performance of these materials relies on the ability of molecules to self-assemble in an ordered fashion to facilitate charge transport. The presence of a fluorine atom in compounds like this compound is particularly significant, as it can be used to tune the electronic energy gap of the molecule. ossila.com Furthermore, fluorination can promote desirable intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for creating efficient charge-transport pathways in semiconductor devices. ossila.com
In the field of organic electronics, fluorinated indazoles serve as valuable building blocks for the synthesis of novel molecules and polymers used in Organic Light-Emitting Diodes (OLEDs). These materials can be incorporated into the emissive or charge-transport layers of an OLED device. The ability to modify the indazole core with substituents like bromine and fluorine allows for precise control over the electronic properties, influencing the color and efficiency of the emitted light.
Collectively, the applications in semiconductors, LEDs, and DSSCs underscore the role of this compound as a precursor to electronically active materials. ossila.com The combination of the indazole heterocycle with halogen atoms provides a robust platform for creating materials with tailored electronic and photophysical properties for a range of advanced technological applications.
Coordination Chemistry and Metal Complexation
A key chemical feature of the indazole ring is its ability to engage in coordination chemistry. The pyrazole (B372694) moiety within the indazole structure can act as a ligand, binding to various metal ions. ossila.comfluoromart.com This property is fundamental to its use in applications such as DSSCs, where it can form complexes with metals to create photosensitizers. ossila.comfluoromart.com Research on related fluorinated indazoles has shown that they can coordinate with a range of metal centers to form either homoleptic or heteroleptic complexes. ossila.comfluoromart.com This binding ability is crucial for constructing complex molecular architectures with specific functions.
| Metal Ion | Potential Application of Metal Complex | Reference |
| Iridium (Ir) | Triplet Photosensitizers for DSSCs and OLEDs | fluoromart.com, ossila.com |
| Europium (Eu) | Triplet Photosensitizers, Emissive Materials | fluoromart.com, ossila.com |
| Lanthanides (Ln) | Photosensitizers for Light Conversion | fluoromart.com, ossila.com |
Ligand Design for Metal Centers (e.g., Ir, Ln, Eu)
The indazole moiety, a bicyclic aromatic heterocycle, is an excellent coordinating agent for a variety of metal ions due to the presence of two nitrogen atoms with available lone pairs. The introduction of electron-withdrawing fluorine and bromine substituents at the 3- and 4-positions of the indazole ring in this compound significantly modulates its electronic and steric properties. This functionalization allows for the fine-tuning of the stability, reactivity, and photophysical characteristics of the resulting metal complexes.
Iridium (Ir) Complexes:
Substituted indazoles are widely employed as cyclometalating ligands in the synthesis of iridium(III) complexes. These organometallic compounds are of significant interest for their applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. The indazole ring acts as a C^N-type ligand, coordinating to the iridium center through a carbon atom of the phenyl ring and one of the nitrogen atoms of the pyrazole ring.
While direct studies on this compound as a ligand for iridium are not extensively documented, research on analogous substituted indazoles provides significant insights. For instance, 2-phenyl-2H-indazole derivatives are known to form highly phosphorescent iridium(III) complexes. The substituents on the indazole ring play a crucial role in tuning the emission color and quantum efficiency of these complexes. The presence of halogen atoms like bromine and fluorine in the this compound ligand is expected to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting iridium complex. This can lead to blue-shifted emission and improved stability of the complex.
Furthermore, iridium-catalyzed C-H borylation of N-protected indazoles is a known synthetic strategy to create functionalized indazoles that can be used as ligands. This suggests a viable pathway for incorporating this compound into complex iridium-based molecular architectures.
Lanthanide (Ln) and Europium (Eu) Complexes:
Lanthanide ions, such as Europium (Eu³⁺), are known for their sharp, line-like emission spectra and long luminescence lifetimes, which are highly desirable for applications in bioassays, sensors, and lighting. However, the f-f electronic transitions of lanthanide ions are parity-forbidden, resulting in very low absorption cross-sections. To overcome this, organic ligands, often referred to as "antennas," are used to absorb light energy and efficiently transfer it to the central lanthanide ion.
Indazole derivatives are effective antenna ligands for sensitizing lanthanide emission. The pyrazole moiety within the indazole structure can effectively coordinate to lanthanide ions. Research on the closely related 4-fluoro-1H-indazole has shown its capability to coordinate with lanthanide (Ln) and europium (Eu) centers, facilitating an efficient ligand-to-metal energy transfer process. The introduction of a bromine atom, in addition to the fluorine, in this compound would further modify the ligand's electronic properties, potentially enhancing the efficiency of this "antenna effect." The fluorination of ligands in europium complexes has been shown to increase luminescence intensity.
The following table provides representative data on the luminescent properties of Europium(III) complexes with related organic ligands, illustrating the potential characteristics of complexes formed with this compound.
| Ligand Type | Metal Center | Emission Maxima (nm) | Quantum Yield (%) | Reference |
| Phenanthroline-based | Eu(III) | 613 | 3.55 | |
| Phen |
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reactivity Patterns
While the synthesis and basic reactivity of indazoles are well-established, the specific substitution pattern of 4-Bromo-3-fluoro-1H-indazole offers opportunities to explore novel chemical transformations. The interplay between the electron-withdrawing fluorine atom and the bromine atom at adjacent positions on the benzene (B151609) ring, coupled with the reactive N-H bond of the pyrazole (B372694) moiety, creates a unique electronic environment.
Future research should focus on systematically investigating the regioselectivity of further substitutions on the indazole core. For instance, understanding how the existing substituents direct incoming electrophiles or nucleophiles will be crucial for synthesizing a wider array of derivatives. Exploring transition metal-catalyzed cross-coupling reactions at the bromine-bearing carbon is another promising avenue. Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce diverse functional groups, significantly expanding the chemical space accessible from this starting material.
Furthermore, investigating the reactivity of the N-H bond through various N-alkylation and N-arylation reactions will continue to be important for creating derivatives with tailored properties. nih.gov The development of novel, one-step synthesis methods, potentially utilizing flow chemistry, could also lead to more efficient and scalable production of substituted indazoles. acs.org
Development of Novel Indazole-Based Chemical Probes
The inherent biological activity of the indazole scaffold makes this compound an attractive starting point for the development of novel chemical probes. nih.govpnrjournal.com Chemical probes are essential tools for studying biological processes and validating new drug targets. The bromine atom on the this compound molecule provides a convenient handle for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which are necessary for visualizing and isolating the probe's biological targets.
Future efforts in this area should involve the rational design and synthesis of a library of this compound derivatives with varying substituents. These derivatives can then be screened against a panel of biological targets, such as kinases, bromodomains, and other enzymes implicated in disease. acs.orgmdpi.comnih.gov For example, indazole derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov By optimizing the structure of this compound, it may be possible to develop highly potent and selective probes for these and other important protein families.
Table 1: Potential Applications of Indazole-Based Chemical Probes
| Biological Target Family | Potential Therapeutic Area | Rationale for Targeting with Indazole Probes |
| Kinases (e.g., VEGFR-2, FGFRs) | Cancer, Inflammatory Diseases | Indazole scaffold is a known kinase inhibitor pharmacophore. mdpi.comnih.gov |
| Bromodomains (e.g., BET family) | Cancer, Inflammation | Fragments of indazole derivatives have shown binding to bromodomains. acs.org |
| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Diseases | Indazole compounds have been identified as DHODH inhibitors. acs.org |
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The convergence of chemistry and artificial intelligence (AI) offers a paradigm shift in the design of new molecules. nih.govnih.gov AI and machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.gov This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success. dokumen.pubacs.org
Sustainable and Green Chemistry Approaches for Indazole Synthesis
The principles of green chemistry are increasingly influencing the way chemical synthesis is performed. Future research on this compound and its derivatives should prioritize the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, such as water or 2-MeTHF, and the development of catalyst systems that are reusable and operate under milder reaction conditions. rsc.orgresearchgate.netchemrxiv.org
For instance, recent studies have explored the use of heteropoly acids as efficient and reusable catalysts for the synthesis of substituted indazoles under ultrasound irradiation. researchgate.net Another approach involves metal-free synthesis, which avoids the use of potentially toxic and expensive heavy metals. rsc.org The development of continuous-flow synthesis methods also aligns with the principles of green chemistry by offering improved safety, efficiency, and scalability. acs.orgacs.org By embracing these sustainable practices, the synthesis of this compound and its derivatives can be made more economical and environmentally responsible. A Chinese patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951), highlighting a potentially scalable route. google.com
Multi-Omics Based Biological Activity Elucidation
To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in a biological system in response to a chemical compound. acs.org
By treating cells or animal models with this compound derivatives and analyzing the resulting changes in the "omes," researchers can identify the specific cellular pathways and networks that are modulated by the compound. This information is invaluable for elucidating the mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. acs.org For example, metabolomics can reveal changes in metabolic pathways, which could be relevant for cancer or metabolic diseases. acs.org This holistic approach will provide a deeper understanding of the biological activity of this class of compounds and guide their future development as therapeutic agents or research tools.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromo-3-fluoro-1H-indazole, and how can halogen reactivity be optimized?
- Methodology : Synthesis typically involves regioselective halogenation of the indazole core. Bromination can be achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF, while fluorination may employ fluorinating agents such as Selectfluor®. Protecting groups (e.g., tert-butoxycarbonyl) are often used to prevent undesired side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Key Considerations : Bromine’s steric bulk and fluorine’s electronegativity may influence reaction rates and regioselectivity. Optimize temperature (e.g., 0–25°C) and stoichiometry to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of techniques:
- NMR Spectroscopy : Confirm substitution patterns via H and C NMR (e.g., aromatic proton splitting patterns).
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or HRMS.
- Elemental Analysis : Verify Br/F content with combustion analysis.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., dihedral angles, bond lengths) be resolved during structural analysis?
- Methodology :
- Refinement Tools : Use SHELXL for small-molecule refinement. Check for twinning or disorder using PLATON or Olex2 .
- Validation Metrics : Cross-validate with CIF check reports (e.g., R-factor, data-to-parameter ratio >10:1). Discrepancies in dihedral angles (e.g., 23.17° vs. expected 15–20°) may indicate conformational flexibility; perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in biological assays?
- Methodology :
- Derivatization : Synthesize analogs (e.g., replacing Br with Cl or modifying the fluorine position) to assess halogen-dependent bioactivity.
- Assay Design : Test antimicrobial activity via microdilution (MIC values) or antiviral activity using plaque reduction assays. Reference triazole-based SAR studies for methodological guidance .
- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ constants) with activity .
Q. How can conflicting reaction yields or unexpected byproducts be troubleshooted in large-scale synthesis?
- Methodology :
- Mechanistic Studies : Probe intermediates via in situ IR or F NMR to identify side reactions (e.g., debromination or ring-opening).
- Scale-Up Adjustments : Optimize mixing efficiency (e.g., flow chemistry) and solvent polarity (e.g., switch from DMF to acetonitrile) to improve reproducibility .
- Byproduct Isolation : Use preparative TLC or column chromatography to isolate and characterize impurities for pathway elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
